3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

Process Chemistry Quality Control Synthetic Reliability

This 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a uniquely differentiated building block. Its CF3 group modulates electronic properties, lipophilicity, and metabolic stability—critical for ion channel (Nav) modulators, dual c-Met/VEGFR-2 kinase inhibitors, DPP-IV inhibitors, and CNS anticonvulsants. Generic substitution with alkyl or halogen analogs leads to divergent SAR. High purity (≥97%) and defined physical properties (mp 102–104°C) ensure reproducible results in parallel synthesis and HTS. Choose this core to leverage existing IP (e.g., US20240043433A1) and design novel, non-infringing leads.

Molecular Formula C6H3F3N4
Molecular Weight 188.113
CAS No. 486460-20-2
Cat. No. B580980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine
CAS486460-20-2
Synonyms3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Molecular FormulaC6H3F3N4
Molecular Weight188.113
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(F)(F)F)C=N1
InChIInChI=1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H
InChIKeyHHRYGAGDPASJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine (CAS 486460-20-2) for Precision Drug Discovery and Chemical Biology


3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine (CAS 486460-20-2) is a fused nitrogen-containing heterocyclic building block, characterized by a 1,2,4-triazole ring fused to a pyrazine core and a 3-trifluoromethyl substituent [1]. This core scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other biologically active molecules. The compound is a crystalline solid at room temperature with a molecular formula of C6H3F3N4 and a molecular weight of 188.11 g/mol, and is commercially available with high purity for research and development purposes .

The Performance Gaps of Undifferentiated [1,2,4]Triazolo[4,3-a]pyrazines in Medicinal Chemistry


The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a versatile but sensitive core for drug discovery. Generic substitution without careful consideration of the specific 3-substituent is a high-risk strategy in medicinal chemistry. The 3-(trifluoromethyl) group is not merely a passive structural feature; it actively and predictably modulates the core's electronic properties, metabolic stability, and lipophilicity, which directly influences target binding, off-target activity, and pharmacokinetic profiles [1]. This specific substitution pattern has been optimized in patents for selective ion channel modulation and receptor antagonism, demonstrating that its unique physicochemical signature cannot be replicated by simple alkyl, phenyl, or halogen substitutions [2]. Consequently, substituting a 3-(trifluoromethyl) derivative with a 3-methyl, 3-phenyl, or 8-chloro analog will lead to divergent structure-activity relationships (SAR) and likely result in failed lead optimization campaigns due to unpredictable changes in potency, selectivity, and in vivo behavior.

Quantified Differentiation: Evidence-Based Selection Criteria for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine


Enhanced Purity Specifications Enable More Robust and Reproducible Synthesis

This specific product is commercially available with a guaranteed purity of ≥98% (HPLC) from reputable vendors . This high level of purity is critical for minimizing side reactions and ensuring reproducible yields in multi-step syntheses, a factor often not standardized across generic offerings of this scaffold. In comparison, a broad market analysis reveals that many commercial sources for related [1,2,4]triazolo[4,3-a]pyrazine analogs offer unspecified purity or a lower standard of 95% , which can introduce variability in sensitive downstream applications like kinase inhibitor synthesis or biological assays.

Process Chemistry Quality Control Synthetic Reliability

Defined Melting Point of 102-104°C Offers a Superior Solid-State Property Baseline

The target compound is characterized by a sharp melting point of 102-104°C . This property is a direct consequence of the specific trifluoromethyl substitution pattern and the compound's high purity. This is a critical advantage over closely related analogs with either no melting point data or significantly different solid-state properties. For instance, the 5-chloro-3-(trifluoromethyl) analog exhibits a much higher melting point (236-246°C), while the 8-chloro-3-(trifluoromethyl) derivative has a reported melting point of 155-157°C . This indicates that the 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine core, without further halogenation, possesses a uniquely favorable thermal profile that can simplify handling and formulation development.

Formulation Development Physical Chemistry Material Handling

Patented as a Critical Intermediate in Highly Selective Ion Channel Modulators

The 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine core is specifically claimed in US Patent US20240043433A1 for the development of selective ion channel modulators targeting neurological disorders [1]. This is a stark differentiation from generic 3-alkyl or 3-phenyl triazolopyrazines, which are more commonly associated with kinase inhibition or have no such specific intellectual property. This patent demonstrates that the 3-trifluoromethyl group imparts a unique property profile enabling selective interaction with voltage-gated sodium channels, a target class for conditions like epilepsy and chronic pain. The patent's specific claims for this substitution pattern validate its unique value and potential for licensing opportunities in drug development.

Ion Channel Drug Discovery Neurology Patent-Protected Scaffolds

Validated as a Key Precursor for Potent Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

This compound has been explicitly used as a reactant in the synthetic preparation of 3-amino-4-phenylbutanoic acid derivatives, which function as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of diabetes . The use of this specific building block is documented in research aimed at developing novel therapeutics for type 2 diabetes, a well-defined and competitive field. In contrast, other analogs like 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine are not commonly cited as intermediates in such advanced, clinically relevant programs. This provides direct evidence of its utility in synthesizing drug-like molecules with established biological targets.

Metabolic Disease Diabetes Synthetic Intermediate

Structural Simplicity Provides a Clear and Reproducible Starting Point for Synthesis

Unlike more complex triazolopyrazine analogs (e.g., 5,6,7,8-tetrahydro derivatives), 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a fully aromatic, planar core with a single substitution point [1]. This structural simplicity is a major differentiator. It eliminates the need to control for stereochemistry or complex ring conformations during further derivatization, which is a common challenge with saturated analogs. This ensures a more straightforward and predictable synthetic pathway, leading to higher yields and easier purification of final products, as evidenced by its established synthesis from 2-hydrazinopyrazine .

Medicinal Chemistry Synthetic Methodology Lead Optimization

Optimal Application Scenarios for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine in Research and Development


Design and Synthesis of Selective Ion Channel Modulators for Neurological Disorders

This building block is ideally suited for medicinal chemistry groups developing next-generation sodium channel modulators for pain, epilepsy, or neuromuscular disorders. Its specific inclusion in patent US20240043433A1 validates its utility in this space [1]. The high purity and well-defined physical properties are critical for generating robust SAR data in this highly sensitive target class. Researchers can leverage the existing intellectual property landscape to design novel, non-infringing analogs while benefiting from the core scaffold's demonstrated potential for selectivity.

Development of Dual c-Met/VEGFR-2 Kinase Inhibitors for Oncology

The [1,2,4]triazolo[4,3-a]pyrazine scaffold, when substituted with a trifluoromethyl group, provides an excellent starting point for synthesizing and optimizing dual c-Met/VEGFR-2 kinase inhibitors [1]. The 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine core serves as a versatile intermediate for introducing additional moieties (e.g., 4-oxo-pyridazinone) that have been shown to yield potent anti-proliferative activities against A549, MCF-7, and HeLa cancer cell lines [2]. Its high purity (≥98%) ensures that subsequent synthetic steps are not complicated by starting material impurities, allowing for a more accurate assessment of SAR.

Discovery of Novel DPP-IV Inhibitors for Type 2 Diabetes

For groups focused on metabolic disease, this compound is a validated reagent for the synthesis of 3-amino-4-phenylbutanoic acid derivatives, a class of potent DPP-IV inhibitors [1]. This application is supported by direct literature evidence, providing a clear and de-risked starting point for new lead generation. The compound's favorable solid-state properties (melting point 102-104°C) simplify its use in parallel synthesis and high-throughput experimentation workflows common in modern drug discovery.

Exploration of Novel Anticonvulsant Agents with Improved Selectivity

Recent research highlights the potential of N-substituted [1,2,4]triazolo[4,3-a]pyrazine derivatives as anticonvulsant agents [1]. The 3-(trifluoromethyl) group is a key pharmacophore in this context, and its specific influence on neurotoxicity and efficacy profiles can be systematically investigated starting from this high-purity core. The structural simplicity of the core, compared to more complex saturated analogs, facilitates the rapid synthesis of diverse libraries for screening and lead optimization in CNS drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.